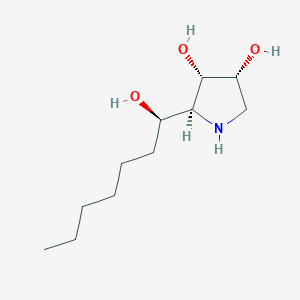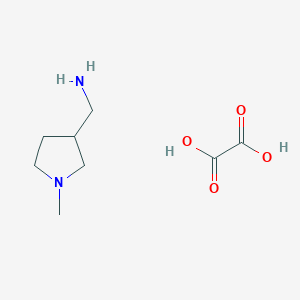
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is a chemical compound with the molecular formula C7H5N2O3S2.K. It is a derivative of benzimidazole, characterized by the presence of a thioxo group and a sulphonate group. This compound is known for its diverse applications in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate typically involves the reaction of 2-mercapto-5-sulfonyl-benzimidazole with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Mercapto-5-sulfonyl-benzimidazole+KOH→Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Mercapto-5-sulfonyl-benzimidazole
- 2,3-Dihydro-2-thioxo-1H-benzimidazole-5-sulfonic acid
Comparison: Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is unique due to the presence of the potassium ion, which enhances its solubility and reactivity compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments .
Eigenschaften
CAS-Nummer |
100758-46-1 |
|---|---|
Molekularformel |
C7H5KN2O3S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
potassium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
FUTUORWWLGMXLC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)

![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)




